![molecular formula C16H13NO4 B14649447 6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine CAS No. 43210-58-8](/img/structure/B14649447.png)
6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine is an organic compound characterized by its unique structure, which includes a nitrophenyl group and a benzodioxine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
化学反応の分析
Types of Reactions
6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitrophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
科学的研究の応用
6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
作用機序
The mechanism of action of 6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzodioxine moiety can interact with various biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-[Ethyl[4-[2-(4-nitrophenyl)ethenyl]phenyl]amino]ethanol: This compound has a similar structure but includes an amino group and an ethanol moiety.
4-Nitrophenylacetic acid: Another compound with a nitrophenyl group, but with different functional groups attached.
Uniqueness
6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine is unique due to its combination of a nitrophenyl group and a benzodioxine moiety. This unique structure imparts specific chemical and physical properties that make it suitable for various applications in organic electronics and materials science.
特性
CAS番号 |
43210-58-8 |
|---|---|
分子式 |
C16H13NO4 |
分子量 |
283.28 g/mol |
IUPAC名 |
6-[2-(4-nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C16H13NO4/c18-17(19)14-6-3-12(4-7-14)1-2-13-5-8-15-16(11-13)21-10-9-20-15/h1-8,11H,9-10H2 |
InChIキー |
OAFOAZGZPXIBJR-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(O1)C=CC(=C2)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


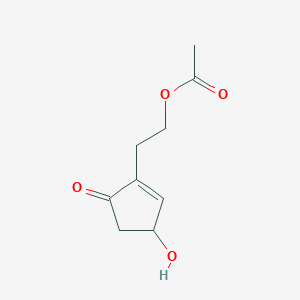
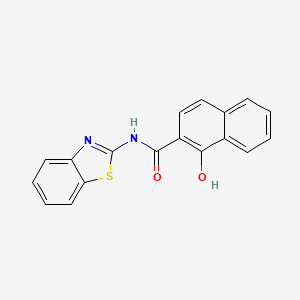


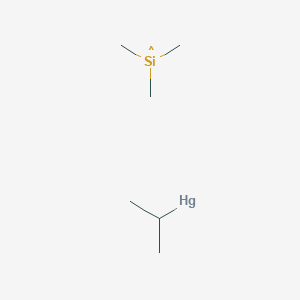

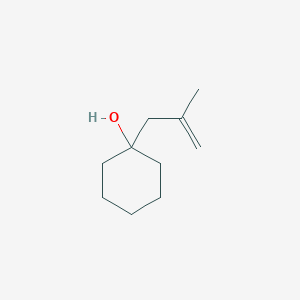


![Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate](/img/structure/B14649433.png)
![[1,1'-Biphenyl]-2-amine, 2'-azido-](/img/structure/B14649440.png)
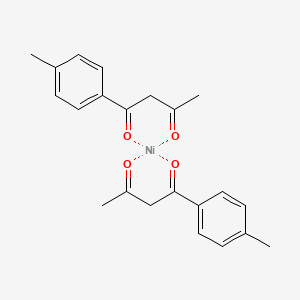
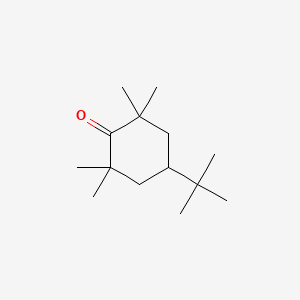
![2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-(hydroxymethyl)cyclopentanol](/img/structure/B14649456.png)
